2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}ACETOHYDRAZIDE is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}ACETOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole moiety, followed by the introduction of the chlorophenyl and pyrrole groups through various coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure consistent quality and efficiency. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound might be used in the production of advanced materials. Its unique properties could be leveraged in the development of polymers, coatings, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}ACETOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzothiazole derivatives, chlorophenyl-containing molecules, and pyrrole-based compounds. Examples include:
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}ACETOHYDRAZIDE
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}ACETOHYDRAZIDE lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H19ClN4OS2 |
---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H19ClN4OS2/c1-14-11-16(15(2)27(14)18-9-7-17(23)8-10-18)12-24-26-21(28)13-29-22-25-19-5-3-4-6-20(19)30-22/h3-12H,13H2,1-2H3,(H,26,28)/b24-12+ |
InChI Key |
DYBFBPAKUGLREU-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NNC(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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